molecular formula C9H10BrN3 B2424608 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379344-54-3

6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2424608
CAS No.: 1379344-54-3
M. Wt: 240.104
InChI Key: WHCCMYROAZXCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

6-bromo-3-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCCMYROAZXCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines and thiols . The reactions typically require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrimidine derivative .

Scientific Research Applications

Biological Activity

6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its role as an inhibitor of various kinases and its implications in treating diseases such as cancer and cardiovascular conditions.

  • Chemical Formula : C9H10BrN3
  • Molecular Weight : 228.1 g/mol
  • CAS Number : 86276799

Kinase Inhibition

This compound has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are implicated in various cellular processes, including cell growth and survival.

  • Pim-1 Inhibition :
    • The compound demonstrates strong inhibitory activity against Pim-1 kinase, which is crucial in the regulation of cell proliferation and survival. In vitro studies have shown that it can suppress the phosphorylation of BAD protein, indicating its role in apoptosis regulation .
    • Table 1: Inhibition Potency Against Kinases
    KinaseIC50 (μM)
    Pim-1< 0.5
    Flt-32.0
    Pim-21.0
  • Flt-3 Inhibition :
    • The compound also inhibits Flt-3 kinase, which is often mutated in acute myeloid leukemia (AML). This dual inhibition suggests potential applications in cancer therapy, particularly for hematological malignancies .

Selectivity Profile

The selectivity of this compound has been evaluated against a panel of oncogenic kinases:

  • It exhibited a selectivity score indicating that it effectively inhibits target kinases while sparing others, which is critical for minimizing side effects during therapeutic applications.

Table 2: Selectivity Profile

KinaseSelectivity Score (S(50))
Pim-10.14
Flt-30.20
Other Kinases>50% inhibition at 1 μM

Cancer Therapeutics

A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated significant anti-cancer activity in various cancer cell lines through the inhibition of Pim-1-mediated pathways.

In a clonogenic survival assay, compounds similar to this compound were shown to reduce colony formation at submicromolar concentrations, indicating potent cellular activity through targeted kinase inhibition .

Cardiovascular Applications

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as agonists for the apelin receptor (APJ), which plays a significant role in cardiovascular health. Agonism of this receptor has been linked to vasodilation and improved cardiac contractility, suggesting potential applications in treating heart failure and hypertension .

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